molecular formula C11H21Si B14180355 Allyl(ethyl)-(hexenyl)silane

Allyl(ethyl)-(hexenyl)silane

Cat. No.: B14180355
M. Wt: 181.37 g/mol
InChI Key: ORBIGYYAUJZFJS-UHFFFAOYSA-N
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Description

Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethyl, hexenyl, and propenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:

Si-H+C=CSi-C-C\text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C} Si-H+C=C→Si-C-C

In this case, the starting materials would include ethylsilane, hex-1-ene, and prop-2-ene. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of highly efficient catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The silicon atom can act as a Lewis acid, facilitating the formation of new bonds with nucleophiles. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane
  • Ethyl(pent-1-en-1-yl)(prop-2-en-1-yl)silane
  • Ethyl(hex-1-en-1-yl)(but-2-en-1-yl)silane

Uniqueness

Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is unique due to the specific combination of ethyl, hexenyl, and propenyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21Si

Molecular Weight

181.37 g/mol

InChI

InChI=1S/C11H21Si/c1-4-7-8-9-11-12(6-3)10-5-2/h5,9,11H,2,4,6-8,10H2,1,3H3

InChI Key

ORBIGYYAUJZFJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C[Si](CC)CC=C

Origin of Product

United States

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